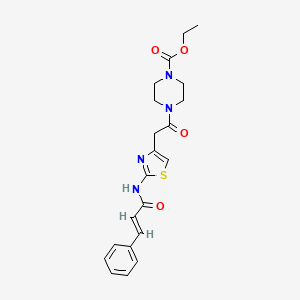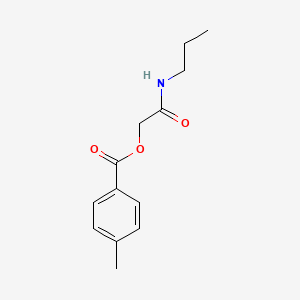
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a piperazine derivative that has been synthesized using a specific method and has shown promising results in various studies. In
Mecanismo De Acción
The mechanism of action of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate can have various biochemical and physiological effects depending on the concentration and duration of exposure. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It can also induce apoptosis in cancer cells and inhibit cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate in lab experiments include its antimicrobial, anti-inflammatory, and anticancer properties. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate. Further studies are needed to determine its safety and efficacy in vivo. It can also be studied for its potential use in the treatment of other diseases such as autoimmune disorders and viral infections. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves the reaction of ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate with 2-(2-cinnamamidothiazol-4-yl)acetic acid in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various methods.
Aplicaciones Científicas De Investigación
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been used in studies related to the treatment of bacterial infections. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
ethyl 4-[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-2-29-21(28)25-12-10-24(11-13-25)19(27)14-17-15-30-20(22-17)23-18(26)9-8-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3,(H,22,23,26)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJXZFEVOKRCC-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)


![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)
![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)



